Tripynadine

antimalarial ED50 Plasmodium berghei

Tripynadine (M-7204) is a synthetic benzonaphthyridine analog of pyronaridine that was developed and evaluated for oral antimalarial activity. It shares the core benzonaphthyridine scaffold and bis‑pyrrolidinylmethyl phenol Mannich‑base side chains of pyronaridine but differs through substitution of the 2‑methoxy group with a pyrrolidinyl moiety, altering both its pharmacodynamic and pharmacokinetic profile.

Molecular Formula C32H37ClN6O
Molecular Weight 557.1 g/mol
CAS No. 81849-98-1
Cat. No. B1683671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripynadine
CAS81849-98-1
Synonyms2-pyrrolidino-7-chloro-10-(3',5-bis(pyrrolidino-1-methyl)-4'-hydroxyphenyl)aminobenzo-1,5-naphthyridine
M 7204
M-7204
tripynadine
Molecular FormulaC32H37ClN6O
Molecular Weight557.1 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C(=NC6=C4C=CC(=C6)Cl)C=CC(=N5)N7CCCC7
InChIInChI=1S/C32H37ClN6O/c33-24-7-8-26-28(19-24)35-27-9-10-29(39-15-5-6-16-39)36-31(27)30(26)34-25-17-22(20-37-11-1-2-12-37)32(40)23(18-25)21-38-13-3-4-14-38/h7-10,17-19,40H,1-6,11-16,20-21H2,(H,34,35)
InChIKeyZYOPGCVAEAHSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tripynadine (CAS 81849-98-1) – An Orally Active Pyronaridine Analog for Antimalarial Research & Procurement


Tripynadine (M-7204) is a synthetic benzonaphthyridine analog of pyronaridine that was developed and evaluated for oral antimalarial activity. It shares the core benzonaphthyridine scaffold and bis‑pyrrolidinylmethyl phenol Mannich‑base side chains of pyronaridine but differs through substitution of the 2‑methoxy group with a pyrrolidinyl moiety, altering both its pharmacodynamic and pharmacokinetic profile [1]. Tripynadine has demonstrated blood schizontocidal activity against Plasmodium berghei and P. cynomolgi in murine and simian models, and its residual prophylactic activity has been characterized across multiple salt forms [1][2].

Why Pyronaridine or Piperaquine Cannot Simply Replace Tripynadine in Specialized Research Protocols


Tripynadine occupies a distinct efficacy–residual‑activity space that is not replicated by its closest structural analog (pyronaridine) or by the long‑acting bisquinoline piperaquine. Direct head‑to‑head studies demonstrate that while tripynadine is less potent on a mg/kg basis than pyronaridine for acute blood schizontocidal effect, it provides significantly longer residual protection at equivalent multiples of the ED₅₀ dose [1]. Conversely, tripynadine free base shows slightly shorter residual activity than piperaquine in monkeys, but the phosphate salt of tripynadine can extend residual protection beyond that of piperaquine phosphate in mice—a property lost when the hydroxynaphthoate salt is used [2]. These non‑linear, salt‑form‑dependent differences mean that selecting pyronaridine for protocols requiring extended post‑treatment protection, or piperaquine for protocols requiring a specific salt‑form tolerability profile, will yield materially different experimental outcomes.

Tripynadine Differentiation Evidence: Quantitative Head‑to‑Head Comparisons Against Pyronaridine, Piperaquine, and Chloroquine‑Class Antimalarials


In Vivo Blood Schizontocidal ED₅₀ Against P. berghei ANKA: Tripynadine vs Pyronaridine

In the standard 4‑day suppressive test using Plasmodium berghei ANKA strain in mice, the oral median effective dose (ED₅₀) of tripynadine was 2.63 mg/kg/day, compared with 0.35 mg/kg/day for pyronaridine, yielding an approximately 7.5‑fold lower potency for tripynadine [1]. A separate study also reports pyronaridine ED₅₀ of 0.85 mg/kg/day under the same model [2], confirming the potency differential.

antimalarial ED50 Plasmodium berghei

Residual Schizontocidal Activity Duration at Equivalent ED₅₀ Multiples: Tripynadine vs Pyronaridine

Residual blood schizontocidal activity was directly compared by administering tripynadine or pyronaridine at fixed multiples of their respective ED₅₀ values to mice, then challenging with P. berghei ANKA. At a dose of 4.0 × ED₅₀, tripynadine conferred protection for 20 days post‑administration, whereas pyronaridine protected for only 10 days. At 2.0 × ED₅₀ both compounds provided 5 days of protection [1].

residual activity chemoprophylaxis Plasmodium berghei

Cross‑Resistance Profile Against Chloroquine, Piperaquine, and Hydroxypiperaquine

In the same P. berghei ANKA mouse model, both tripynadine and pyronaridine were shown to exhibit no cross‑resistance to chloroquine, piperaquine, or hydroxypiperaquine [1]. This is consistent with the broader class‑level observation that benzonaphthyridine antimalarials retain activity against chloroquine‑resistant strains, distinguishing them from 4‑aminoquinolines such as chloroquine [2]. Quantitative cross‑resistance indices are not available, but the qualitative survival of infected mice at effective doses confirms the retained sensitivity.

drug resistance cross-resistance chloroquine-resistant malaria

Salt‑Form‑Dependent Residual Activity and Tolerability: Tripynadine Phosphate vs Tripynadine Free Base vs Tripynadine Hydroxynaphthoate

A dedicated residual‑activity study in mice and rhesus monkeys compared tripynadine free base, phosphate salt, and hydroxynaphthoate salt, with piperaquine phosphate serving as an external comparator. In mice, the residual activity time of tripynadine phosphate was longer than that of tripynadine free base or piperaquine phosphate. However, in monkeys, tripynadine phosphate caused vomiting during oral administration, compromising dosing accuracy. Tripynadine hydroxynaphthoate showed weaker residual activity than either the phosphate salt or the free base. The free base at a total oral dose of 200 mg/kg provided 20‑day residual protection against P. cynomolgi bastianellii in monkeys, but reducing the total dose to 100 mg/kg markedly decreased this protection [1].

salt form residual activity tolerability vomiting

Long‑Acting Residual Protection in Simian Model: Tripynadine Free Base vs Piperaquine

In rhesus monkeys infected with P. cynomolgi bastianellii, the residual antimalarial activity of tripynadine free base was directly compared with that of piperaquine. Tripynadine free base at a total oral dose of 200 mg/kg conferred 20 days of residual protection; however, the overall residual activity of tripynadine free base was described as slightly less than that of piperaquine [1]. Quantitative day‑to‑day comparative data for piperaquine at an equivalent dose were not reported in the same study, but the conclusion positions tripynadine free base as a moderately long‑acting agent suitable for protocols where piperaquine's very long half‑life (t½ ~17 days in mice ) is not required.

simian malaria residual prophylaxis P. cynomolgi

Structural Basis for Differential Potency and Residual Activity: 2‑Pyrrolidinyl Substitution vs 2‑Methoxy in Pyronaridine

Tripynadine differs from pyronaridine by substitution of the 2‑methoxy group on the benzonaphthyridine core with a pyrrolidin‑1‑yl moiety [1]. A systematic SAR study of pyronaridine analogs (compounds II–V) demonstrated that all modifications reducing the electron‑donating character at position 2, or altering the position‑1 nitrogen, diminished antimalarial potency relative to pyronaridine (I) against chloroquine‑resistant P. berghei ANKA, drug‑sensitive P. berghei N line, and P. yoelii nigeriensis [2]. While tripynadine was not individually enumerated in that SAR series, the structural identity of tripynadine as a 2‑pyrrolidinyl analog places it within this potency‑reduced class, consistent with the experimentally observed ~3–7.5‑fold lower acute ED₅₀ compared to pyronaridine. The retention of both pyrrolidinyl Mannich base side chains is essential for residual activity, as these motifs impart increased antimalarial activity to the benzonaphthyridine scaffold [2].

structure-activity relationship Mannich base benzonaphthyridine

Tripynadine (CAS 81849-98-1) – High‑Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Extended‑Duration Prophylaxis Studies Without Frequent Re‑dosing

In murine malaria models where a 20‑day post‑treatment observation window is required, tripynadine at 4.0 × ED₅₀ provides twice the duration of residual protection compared to pyronaridine at the same ED₅₀ multiple [1]. This makes tripynadine the preferred compound for chemoprophylaxis protocols that cannot accommodate daily re‑dosing. Researchers should use the free base or phosphate salt depending on the animal model (phosphate for murine models; free base if vomiting is a concern in primates) [2].

Chloroquine‑Resistant Malaria Research Requiring Non‑4‑Aminoquinoline Chemotypes

Tripynadine retains efficacy against chloroquine‑resistant P. berghei ANKA and shows no cross‑resistance to chloroquine, piperaquine, or hydroxypiperaquine [1]. It is a suitable tool compound for investigating benzonaphthyridine‑class mechanisms in drug‑resistant parasite lines, offering a distinct resistance profile from 4‑aminoquinolines while avoiding the higher commercial cost and tighter regulatory controls associated with clinical‑stage pyronaridine/artesunate combinations.

Salt‑Form Optimization Studies for Gastrointestinal Tolerability in Non‑Human Primates

The documented differential tolerability of tripynadine salts—phosphate salt providing the longest residual activity but inducing emesis in rhesus monkeys, free base offering an intermediate profile, and hydroxynaphthoate showing the weakest residual activity [1]—provides a well‑characterized system for formulation scientists studying the relationship between salt form, oral tolerability, and sustained release in primate models.

Structure–Activity Relationship (SAR) Studies on Benzonaphthyridine Antimalarials

Tripynadine's 2‑pyrrolidinyl substitution, contrasted with pyronaridine's 2‑methoxy group, offers a defined chemical probe for investigating the role of the position‑2 substituent in modulating potency versus residual activity [1][2]. The SAR framework established by Chen et al. (1993), which demonstrated that all pyronaridine‑related compounds (II–V) with altered position‑2 or position‑1 substituents are less potent than pyronaridine [3], positions tripynadine as a key comparator in any benzonaphthyridine medicinal chemistry program.

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